6-Chloro-9-(3-methylidenecyclobutyl)-9H-purin-2-amine
Description
6-Chloro-9-(3-methylidenecyclobutyl)-9H-purin-2-amine is a purine derivative characterized by a 3-methylidenecyclobutyl substituent at the N9 position of the purine scaffold. This compound belongs to a class of modified purines designed for targeted interactions with biological macromolecules, such as kinases or RNA-binding proteins. The 3-methylidenecyclobutyl group introduces structural rigidity and moderate lipophilicity, which may enhance binding specificity and metabolic stability compared to linear alkyl or aromatic substituents.
Properties
CAS No. |
136137-59-2 |
|---|---|
Molecular Formula |
C10H10ClN5 |
Molecular Weight |
235.67 g/mol |
IUPAC Name |
6-chloro-9-(3-methylidenecyclobutyl)purin-2-amine |
InChI |
InChI=1S/C10H10ClN5/c1-5-2-6(3-5)16-4-13-7-8(11)14-10(12)15-9(7)16/h4,6H,1-3H2,(H2,12,14,15) |
InChI Key |
DZGNXIMUYZWITN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)N2C=NC3=C2N=C(N=C3Cl)N |
Origin of Product |
United States |
Biological Activity
6-Chloro-9-(3-methylidenecyclobutyl)-9H-purin-2-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, supported by data from various studies, including molecular docking analyses and case studies.
- Chemical Name: this compound
- CAS Number: 1248147-57-0
- Molecular Formula: C13H14ClN5
- Molecular Weight: 275.74 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. A significant investigation utilized molecular docking to assess its binding affinity against various bacterial proteins, revealing promising antibacterial properties.
Table 1: Binding Affinity of this compound to Bacterial Proteins
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| Transpeptidase (PDB ID: 5TW8) | -7.2 |
| Gyrase B (PDB ID: 4URN) | -6.8 |
| Dihydropteroate Synthase (PDB ID: 1AD4) | -7.0 |
| Muramyl Ligase E (PDB ID: 4C13) | -6.5 |
The compound demonstrated strong binding affinities to critical proteins involved in bacterial survival, suggesting its potential as a lead compound for developing new antibacterial agents .
Anticancer Activity
In addition to its antimicrobial properties, preliminary studies indicate that this compound may exhibit anticancer activity. Research has shown that purine derivatives can interfere with DNA synthesis and repair mechanisms in cancer cells. The specific mechanism of action for this compound is still under investigation but may involve the inhibition of key enzymes involved in nucleotide metabolism.
Case Studies
-
Case Study on Antimicrobial Efficacy
A study focused on plant extracts containing purine derivatives, including this compound, reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The extract was tested using the disc diffusion method, which confirmed its efficacy against these pathogens . -
Molecular Docking Analysis
In a comprehensive molecular docking study, researchers evaluated the binding interactions of various purine derivatives with bacterial proteins. The results indicated that this compound had superior binding affinity compared to other tested compounds, highlighting its potential as an effective antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-Chloro-9-(3-methylidenecyclobutyl)-9H-purin-2-amine with other N9-substituted 6-chloropurin-2-amines, focusing on structural features, synthetic pathways, physicochemical properties, and biological activities.
Substituent Effects on Physicochemical Properties
Key Observations :
- The 3-methylidenecyclobutyl group balances rigidity and lipophilicity, avoiding excessive hydrophobicity seen in hexyl derivatives () while retaining conformational control absent in flexible allyl groups ().
- Aromatic substituents (e.g., 3-chlorobenzyl in ) enhance target affinity via π-π interactions but may increase off-target risks due to nonspecific binding.
Structural and Functional Insights
- Rigidity vs.
- Metabolic Stability : Isopropyl and cyclobutyl substituents () resist oxidative metabolism better than allyl or benzyl groups, which are prone to CYP450-mediated degradation.
- Solubility : Polar substituents (e.g., methoxybenzyl in ) improve aqueous solubility, whereas the target compound’s moderate lipophilicity may require formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
